![molecular formula C25H22FN5O2S B2580550 5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-71-8](/img/structure/B2580550.png)
5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H22FN5O2S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis of azole, triazole, and thiazole derivatives, starting from furan-2-carbohydrazide and other precursors, leading to compounds with potential antimicrobial activities. These compounds are synthesized using various secondary amines, including piperidine and piperazine, and characterized by elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral studies (Başoğlu et al., 2013), (Bektaş et al., 2007).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of novel derivatives, showcasing good to moderate activities against a range of microorganisms. Microwave-assisted synthesis of hybrid molecules containing azole moieties has been explored for antimicrobial, antilipase, and antiurease activities, with some compounds showing promising results (Başoğlu & Ulker, 2013), (Patel et al., 2012).
Pharmacological Evaluation
The pharmacological evaluation of certain derivatives has shown significant activity, including antidepressant and antianxiety effects in preclinical models. Novel series of derivatives have been synthesized, leading to compounds that reduced immobility times in behavioral tests and exhibited antianxiety activity, suggesting potential therapeutic applications (Kumar et al., 2017).
Antipsychotic Potential
Conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors have been prepared, indicating potential as antipsychotic agents. These studies involve the evaluation of novel compounds for their pharmacological profiles, suggesting effectiveness in antipsychotic therapy without inducing extrapyramidal side effects (Raviña et al., 2000).
Agrochemical Applications
Research into the synthesis and biological evaluation of thiazolidinone derivatives for agrochemical applications has been conducted. These studies highlight the synthesis of novel compounds showing significant fungicidal activity against various plant fungi, indicating their potential use as agrochemicals (Wang et al., 2015).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects against transplantable mouse tumors, demonstrating the ability to inhibit tumor growth and endothelial proliferation, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c26-18-9-4-5-10-19(18)29-12-14-30(15-13-29)21(17-7-2-1-3-8-17)22-24(32)31-25(34-22)27-23(28-31)20-11-6-16-33-20/h1-11,16,21,32H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMMAXINHLIZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2580467.png)
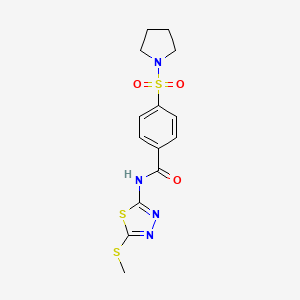
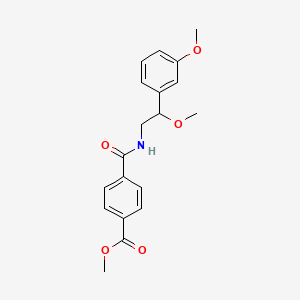
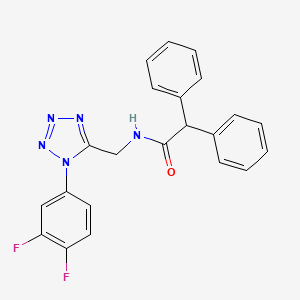
![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)
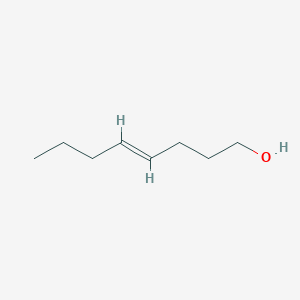
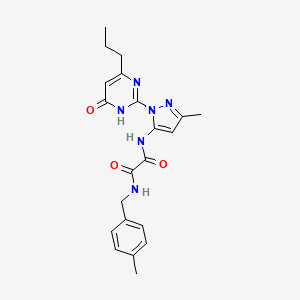

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

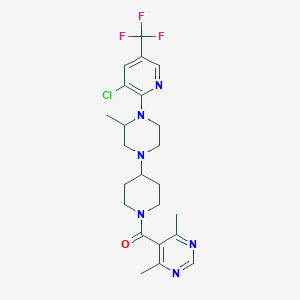
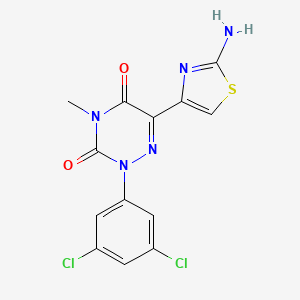
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2580486.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)